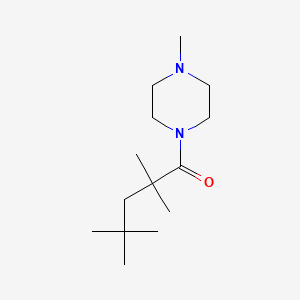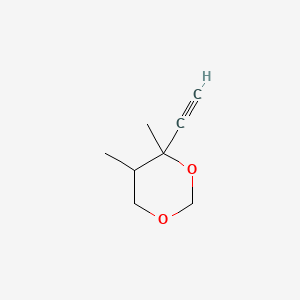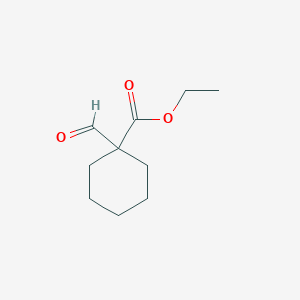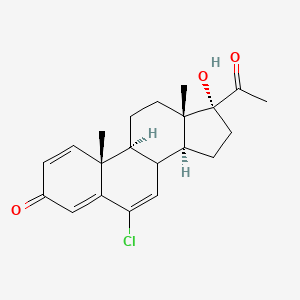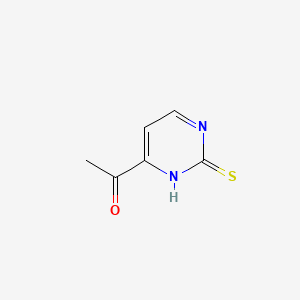![molecular formula C25H28O6 B13830306 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is a chemically stable, viscous yellow liquid. It is a rigid hydrophobic crosslinking monomer commonly used in various industrial applications . This compound is known for its stability and compliance with TSCA regulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane typically involves the reaction of bisphenol A with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form crosslinked polymers.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Crosslinked polymers used in coatings and adhesives.
Applications De Recherche Scientifique
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of crosslinked polymers.
Medicine: Investigated for use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and composite materials
Mécanisme D'action
The compound exerts its effects primarily through its ability to form crosslinked networks. The acryloxy groups undergo polymerization, leading to the formation of a rigid, hydrophobic network. This network structure imparts stability and durability to the materials in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis[4-(2-methacryloxyethoxy)phenyl]propane: Similar in structure but contains methacryloxy groups instead of acryloxy groups.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Contains aminophenoxy groups, used in different applications.
Uniqueness
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is unique due to its specific acryloxy functional groups, which provide distinct polymerization properties and result in highly stable and durable crosslinked networks .
Propriétés
Formule moléculaire |
C25H28O6 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[4-[2-[4-[(E)-3-ethoxyprop-2-enoyl]oxyphenyl]propan-2-yl]phenyl] (E)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C25H28O6/c1-5-28-17-15-23(26)30-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)31-24(27)16-18-29-6-2/h7-18H,5-6H2,1-4H3/b17-15+,18-16+ |
Clé InChI |
VRIYNUMNLCUSBU-YTEMWHBBSA-N |
SMILES isomérique |
CCO/C=C/C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)/C=C/OCC)(C)C |
SMILES canonique |
CCOC=CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C=COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
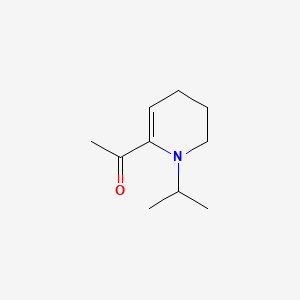
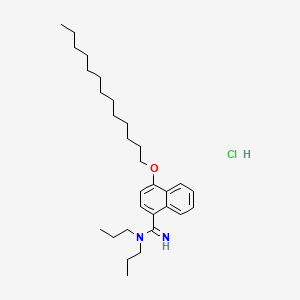
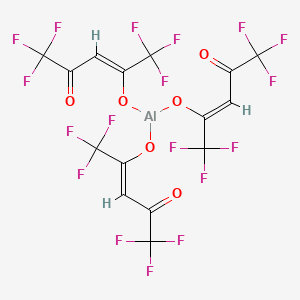

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

